molecular formula C10H13BrFNO B1406035 2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine CAS No. 1520999-22-7

2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine

Cat. No. B1406035
M. Wt: 262.12 g/mol
InChI Key: LFXUEFMZYGNHNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The InChI code for a similar compound, ethyl 2-(3-bromo-5-fluorophenoxy)acetate, is 1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would depend on the conditions and the other reactants present. For instance, the compound could potentially undergo nucleophilic substitution reactions due to the presence of the bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would be determined by its molecular structure. For instance, ethyl 2-(3-bromo-5-fluorophenoxy)acetate, a similar compound, is a liquid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Researchers have synthesized various derivatives of halogenphenylthio benzylamines, including those with bromo and fluoro substituents, as potential antidepressants. These compounds have shown efficiency as selective inhibitors of the re-uptake of 5-hydroxytryptamine in brain structures, with some being chosen for detailed pharmacological testing (Kmoníček et al., 1991).

Chemical Synthesis and Reactions

  • Bromomethyl derivatives reacting with secondary amines to form tertiary amines have been explored. This includes the synthesis of alkyl 2-bromomethyl derivatives from corresponding carboxylates (Pevzner, 2003).
  • The reaction of secondary amines with 2-bromo-1-indanones, substituted at position C-2, has been studied, providing insights into the synthesis of amino derivatives and aminocompounds (Allisson et al., 1966).
  • Research has been conducted on the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, which are potential antitumor agents. These compounds involve bromo, fluoro, and other substitutions (Lin & Kasina, 1981).

Reaction Mechanisms and Substitutions

  • Studies have examined the reactions of 2-bromo-6-substituted pyridines with potassium amide in liquid ammonia, revealing various reaction types and mechanisms, including substitutions and ring transformations (Streef & Hertog, 2010).
  • Para-bromination of aromatic amines has been explored, with specific focus on the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline and related compounds (Fox et al., 2003).

Safety And Hazards

The safety and hazards associated with “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and the precautions taken during its use. For instance, ethyl 2-(3-bromo-5-fluorophenoxy)acetate is associated with certain hazards, including skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXUEFMZYGNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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